molecular formula C12H9ClO B1599661 3-(3-Chlorophenyl)phenol CAS No. 365426-91-1

3-(3-Chlorophenyl)phenol

Cat. No. B1599661
M. Wt: 204.65 g/mol
InChI Key: FRQIKHFDYHKAHE-UHFFFAOYSA-N
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Description

3-Chlorophenol is an organic compound with the molecular formula C6H4ClOH . It is one of three isomers of monochlorophenol . It is a colorless or white solid that melts easily and exhibits significant solubility in water . Together with 3,5-dichlorophenol, it is prepared industrially by dechlorination of polychlorophenols .


Synthesis Analysis

Phenols can be synthesized through several laboratory methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .


Molecular Structure Analysis

The molecular structure of 3-Chlorophenol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols are much similar to alcohols but form much stronger hydrogen bonds than the alcohols. Hence, they are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .

Scientific Research Applications

Ultrasonic Destruction and Biodegradation

Research has demonstrated various methods for addressing the presence of chlorophenols in the environment. Ultrasonic destruction is one such technique, which has been explored for its potential to degrade phenolic compounds, including chlorophenols, in water. This method offers a potentially convenient approach for large-scale water remediation, though challenges remain in its application (Kidak & Ince, 2006). Additionally, aerobic biodegradation utilizing sequencing batch reactors has shown that cometabolism can enhance the degradation of 3-chlorophenol, highlighting the role of microbial communities in detoxifying contaminated water sources (Chiavola et al., 2004).

Analytical Detection and Transformation Products

The analytical detection of chlorophenols, including 3-(3-Chlorophenyl)phenol, in water and industrial effluents is critical for environmental monitoring. Techniques involving polymeric liquid-solid extraction cartridges and liquid chromatography have been developed for this purpose, offering methods for the stable and efficient determination of these compounds (Castillo et al., 1997). Furthermore, studies on microbial metabolism in groundwater aquifers reveal the capability of microorganisms to dehalogenate chlorophenols, thereby mitigating their harmful effects (Suflita & Miller, 1985).

Oxidative Transformation

The oxidative transformation of related compounds, such as triclosan and chlorophene, by manganese oxides has been investigated, demonstrating the potential for manganese oxides in soils and sediments to facilitate the transformation of chlorophenolic antibacterial agents. This research underscores the complex interactions between these compounds and environmental oxidants, offering insights into natural degradation pathways (Zhang & Huang, 2003).

Safety And Hazards

Phenol is a toxic compound whose vapors are corrosive to the skin, eyes, and respiratory tract . It is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . Bacterial degradation of chlorophenols and their derivatives has been considered a cost-effective and eco-friendly method of removing chlorophenols from the environment .

properties

IUPAC Name

3-(3-chlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQIKHFDYHKAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460158
Record name 3-(3-chlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)phenol

CAS RN

365426-91-1
Record name 3-(3-chlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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